molecular formula C12H17NO B12917347 (1-Methyl-3-phenylpyrrolidin-3-yl)methanol CAS No. 20538-35-6

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol

Cat. No.: B12917347
CAS No.: 20538-35-6
M. Wt: 191.27 g/mol
InChI Key: PALBVDPNNMHROC-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method is the reduction of (1-Methyl-3-phenylpyrrolidin-3-yl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of (1-Methyl-3-phenylpyrrolidin-3-yl)methanone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-2-phenylpyrrolidin-3-yl)methanol
  • (1-Phenylpyrrolidin-3-yl)methanol
  • (1-Ethylpyrrolidin-3-yl)methanol

Uniqueness

(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

20538-35-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1-methyl-3-phenylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C12H17NO/c1-13-8-7-12(9-13,10-14)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3

InChI Key

PALBVDPNNMHROC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CO)C2=CC=CC=C2

Origin of Product

United States

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